molecular formula C8H6N2O2 B13103897 1-(Isoxazolo[5,4-b]pyridin-3-yl)ethanone

1-(Isoxazolo[5,4-b]pyridin-3-yl)ethanone

Cat. No.: B13103897
M. Wt: 162.15 g/mol
InChI Key: REHPNCRXIIDBKT-UHFFFAOYSA-N
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Description

1-(Isoxazolo[5,4-b]pyridin-3-yl)ethanone is an organic compound belonging to the class of isoxazolopyridines. These compounds are characterized by an isoxazole ring fused to a pyridine ring. Isoxazole is a five-membered ring with three carbon atoms, an oxygen atom, and a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isoxazolo[5,4-b]pyridin-3-yl)ethanone typically involves the cyclization of appropriate precursors. One common method involves the condensation of corresponding acids followed by hydrolysis and cyclization . The reaction is often carried out in a solvent medium such as tetrahydrofuran, which facilitates the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(Isoxazolo[5,4-b]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide in the presence of light.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

Uniqueness: 1-(Isoxazolo[5,4-b]pyridin-3-yl)ethanone stands out due to its unique combination of an isoxazole and pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

1-([1,2]oxazolo[5,4-b]pyridin-3-yl)ethanone

InChI

InChI=1S/C8H6N2O2/c1-5(11)7-6-3-2-4-9-8(6)12-10-7/h2-4H,1H3

InChI Key

REHPNCRXIIDBKT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NOC2=C1C=CC=N2

Origin of Product

United States

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